![molecular formula C13H15Cl2NO B2937783 N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide CAS No. 2361686-75-9](/img/structure/B2937783.png)
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of propenamides and is commonly used in scientific research to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is not fully understood, but it is believed to be related to its ability to modulate the activity of ion channels and receptors in the brain. Specifically, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide in lab experiments is its ability to protect neurons from oxidative stress, which is a common cause of neuronal damage in a variety of neurological disorders. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other areas of interest include its potential as a treatment for chronic pain and inflammation, as well as its potential as a cognitive enhancer.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to protect neurons from oxidative stress and its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of a variety of neurological disorders. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of scientific research studies. One of the most promising applications of this compound is its ability to protect neurons from damage caused by oxidative stress. Studies have shown that this compound can reduce the production of reactive oxygen species and prevent neuronal death in vitro and in vivo.
Propiedades
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-2-methylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-4-12(17)16-8-13(2,3)9-5-6-10(14)11(15)7-9/h4-7H,1,8H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRJJABTPAQZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)
![N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2937702.png)
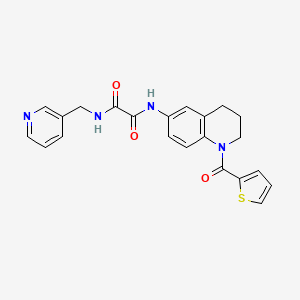
![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)
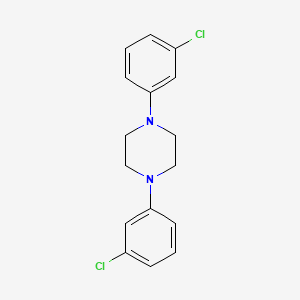

![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)
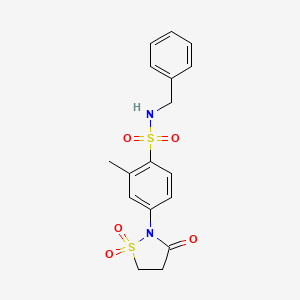
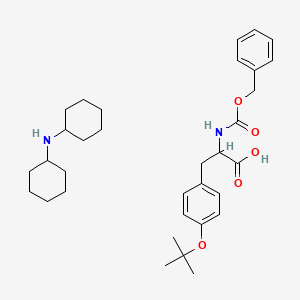
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)
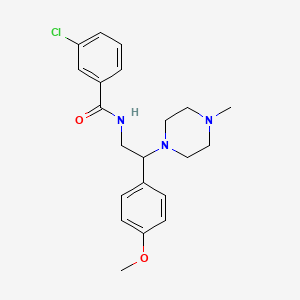
![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)